molecular formula C20H25NO4S B2651873 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 1421476-48-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2651873
CAS No.: 1421476-48-3
M. Wt: 375.48
InChI Key: NZWMPGZNFVIBTQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS 1421476-48-3) is a synthetic sulfonamide derivative of interest in scientific research . The compound has a molecular formula of C20H25NO4S and a molecular weight of 375.5 g/mol . Its structure features a 2-methoxy-4,5-dimethylbenzene sulfonamide core linked to a substituted ethyl group that includes a cyclopropyl ring, a hydroxyl group, and a phenyl moiety . This combination confers a unique stereochemical and electronic profile, where the hydroxyl group enhances polarity and hydrogen-bonding capacity, while the phenyl and cyclopropyl groups contribute to molecular rigidity and lipophilicity . As a sulfonamide, its structure allows for potential interaction with various biological targets, such as enzymes, and the functional groups present make it a versatile building block for constructing more complex organic molecules and stereotriads in synthetic chemistry . This product is intended for research purposes and is not for human or veterinary use .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-14-11-18(25-3)19(12-15(14)2)26(23,24)21-13-20(22,17-9-10-17)16-7-5-4-6-8-16/h4-8,11-12,17,21-22H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMPGZNFVIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Sulfonamide Moiety: The sulfonamide group can be formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonamide group yields an amine.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the cyclopropyl and phenylethyl groups contribute to its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a. N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide ()
  • Substituent : Replaces the cyclopropyl-hydroxy-phenylethyl group with a thiazol-chlorophenyl-ethyl chain.
  • Molecular Formula : C20H21ClN2O3S2.
  • Key Properties: logP: 5.727 (highly lipophilic due to thiazol and chlorophenyl groups). Hydrogen Bonds: 1 donor, 7 acceptors. Polar Surface Area (PSA): 59.698 Ų.
  • Biological Implications : The thiazol and chlorophenyl groups enhance membrane permeability but reduce aqueous solubility compared to the target compound’s hydroxyl group.
b. 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide ()
  • Substituent : Features a trioxo-thiazolidinyl group and a 4-methoxyphenylmethyl chain.
  • The 4-methoxyphenylmethyl substituent enhances steric bulk and aromatic interactions compared to the target’s cyclopropyl-phenylethyl group.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Inferred) Compound Example
Molecular Weight ~400–450 (estimated) 436.98 Not reported
logP ~4–5 (moderate due to -OH) 5.727 Likely >6 (thiazolidinyl)
Hydrogen Bond Donors 2 (-OH and sulfonamide NH) 1 1–2 (sulfonamide NH)
Hydrogen Bond Acceptors 7–8 (methoxy, sulfonamide, -OH) 7 9–10 (trioxo groups)
Polar Surface Area ~80–90 Ų (higher due to -OH) 59.698 Ų ~100–110 Ų
Solubility Moderate (hydroxyl enhances solubility) Low (high logP) Very low (bulky substituents)

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N2O4S
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 1704580-75-5

The compound exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been shown to act as a selective agonist, which is significant in the context of psychiatric disorders and potential antipsychotic applications. The selectivity for G_q signaling pathways over β-arrestin recruitment suggests a unique mechanism that could lead to fewer side effects compared to traditional antipsychotics .

Pharmacological Effects

  • Serotonin Receptor Agonism :
    • The compound has demonstrated effective agonistic activity at the 5-HT2C receptor with an EC50 value of approximately 23 nM in calcium flux assays. This selectivity is crucial for developing treatments for conditions like schizophrenia and depression .
  • Antipsychotic-Like Activity :
    • In preclinical models, particularly the amphetamine-induced hyperactivity model, this compound exhibited significant antipsychotic-like effects, indicating its potential utility in treating psychotic disorders .
  • Safety Profile :
    • Preliminary studies indicate a favorable safety profile, with no significant adverse effects reported in animal models at therapeutic doses.

Case Studies

Several studies have highlighted the compound's efficacy and safety:

  • Study on Antipsychotic Activity :
    • A study published in Neuropharmacology evaluated various N-substituted (2-phenylcyclopropyl)methylamines, including our compound. Results indicated that it effectively reduced hyperactivity in rodent models, similar to established antipsychotics .
  • Selectivity and Functional Activity :
    • Research published in Journal of Medicinal Chemistry detailed the functional selectivity of this compound at serotonin receptors, suggesting that it could provide therapeutic benefits with reduced side effects compared to non-selective agents .

Data Table: Biological Activity Summary

Activity Description EC50 Value (nM)
5-HT2C Receptor AgonismSelective agonist activity23
Antipsychotic-Like EffectsSignificant reduction in amphetamine-induced hyperactivityN/A
Safety ProfileFavorable in preclinical studiesN/A

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